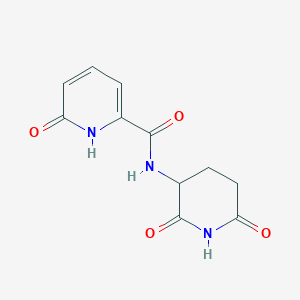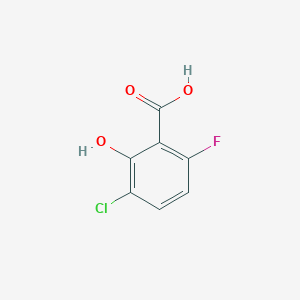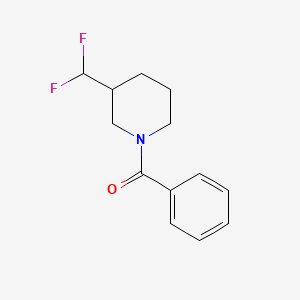![molecular formula C7H9NOS B13612643 1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol](/img/structure/B13612643.png)
1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol is a compound that features a cyclopropane ring attached to a thiazole moiety via a methylene bridge Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms
Preparation Methods
The synthesis of 1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol typically involves the reaction of cyclopropanol with a thiazole derivative. One common method includes the use of a base to deprotonate cyclopropanol, followed by nucleophilic substitution with a thiazole-containing electrophile. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thiazole ring can be reduced under specific conditions to yield a dihydrothiazole derivative.
Substitution: The methylene bridge can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives have shown promise as antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as improved thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The thiazole ring is known to interact with various biological pathways, potentially inhibiting or activating key processes involved in disease progression.
Comparison with Similar Compounds
1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol can be compared to other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal agent.
Tiazofurin: An anticancer drug.
What sets this compound apart is its unique combination of a cyclopropane ring and a thiazole moiety, which may confer distinct chemical and biological properties not observed in other thiazole derivatives.
Properties
Molecular Formula |
C7H9NOS |
|---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
1-(1,3-thiazol-2-ylmethyl)cyclopropan-1-ol |
InChI |
InChI=1S/C7H9NOS/c9-7(1-2-7)5-6-8-3-4-10-6/h3-4,9H,1-2,5H2 |
InChI Key |
YKRGQIQPFJUPLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=NC=CS2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


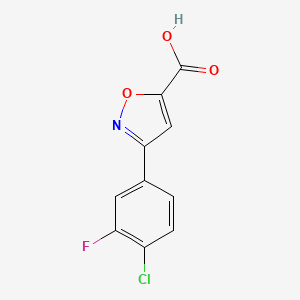


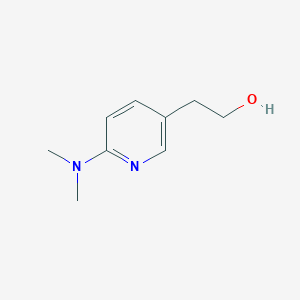
![1,2-Ethanediol, 1-[2-(trifluoromethyl)phenyl]-, (1R)-](/img/structure/B13612589.png)
